molecular formula C15H13Cl2NO B14117894 N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide CAS No. 92435-84-2

N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide

Cat. No.: B14117894
CAS No.: 92435-84-2
M. Wt: 294.2 g/mol
InChI Key: RVWSXCONPAHIGG-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide (CAS 92435-84-2) is a high-purity chloroacetamide derivative offered for research and development purposes. This compound is characterized as a yellow to white solid with a melting point of 95 to 99 °C . With a molecular formula of C15H13Cl2NO and a molecular weight of 294.18 g/mol , it is a solid at room temperature and should be stored sealed in dry conditions at 20 to 22 °C to maintain stability . As a chloroacetamide, this compound is a valuable synthetic intermediate in organic chemistry and medicinal chemistry research, particularly for the development of novel pharmacologically active molecules. It serves as a key building block for the synthesis of more complex structures, enabling researchers to explore new chemical spaces. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Safety: Researchers should handle this material with appropriate precautions. While a specific safety data sheet was not identified in the search results, standard safe laboratory practices for handling chemical solids are recommended.

Properties

CAS No.

92435-84-2

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C15H13Cl2NO/c16-10-15(19)18(11-12-4-2-1-3-5-12)14-8-6-13(17)7-9-14/h1-9H,10-11H2

InChI Key

RVWSXCONPAHIGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Pathways for N-Benzyl-2-Chloro-N-(4-Chlorophenyl)acetamide

Nucleophilic Substitution and Amidation Reactions

The synthesis of chloroacetamide derivatives often begins with the reaction of chloroacetyl chloride with aromatic amines. For This compound , a two-step approach is typically employed:

  • Formation of the 2-chloro-N-(4-chlorophenyl)acetamide intermediate via amidation of 4-chloroaniline with chloroacetyl chloride.
  • Benzylation of the secondary amine using benzyl halides or benzyl alcohols under basic conditions.

In a representative procedure adapted from studies on analogous compounds, 4-chloroaniline (1 mmol) is dissolved in anhydrous dichloromethane and cooled to 0–5°C. Chloroacetyl chloride (1.2 mmol) is added dropwise under vigorous stirring, followed by the addition of triethylamine (1.5 mmol) to neutralize HCl byproducts. The reaction mixture is stirred at room temperature for 4–6 hours, yielding 2-chloro-N-(4-chlorophenyl)acetamide as a crystalline solid.

Benzylation is then performed by treating the intermediate with benzyl bromide (1.1 mmol) in the presence of potassium carbonate (2 mmol) in refluxing acetone for 8–12 hours. The crude product is purified via recrystallization from ethanol, achieving yields of 75–85%.

Table 1: Key Reaction Parameters for Intermediate Synthesis
Parameter Value/Range
Solvent Dichloromethane
Temperature 0°C (initial), 25°C (RT)
Molar Ratio (Aniline:ClAcCl) 1:1.2
Base Triethylamine (1.5 eq)
Reaction Time 4–6 hours
Yield 80–89%

Alternative Alkylation Strategies

Alternative routes employ Ullmann coupling or Mitsunobu reactions to introduce the benzyl group. For instance, Ullmann-type coupling of 2-chloro-N-(4-chlorophenyl)acetamide with benzyl bromide in the presence of copper(I) iodide and a diamine ligand (e.g., trans-cyclohexane-1,2-diamine) in dimethylformamide (DMF) at 110°C for 24 hours achieves moderate yields (60–70%). However, this method requires stringent anhydrous conditions and yields lower purity compared to conventional benzylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like acetone and DMF enhance nucleophilicity in benzylation steps, while dichloromethane minimizes side reactions during amidation. Elevated temperatures (reflux conditions) accelerate benzylation but risk decomposition of the chloroacetamide moiety. Optimal temperatures for benzylation range between 60°C (acetone) and 80°C (DMF).

Catalytic Systems

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) improves benzylation yields by facilitating interfacial reactions. For example, adding 0.1 eq of TBAB reduces reaction time from 12 hours to 6 hours while maintaining yields above 80%.

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (500 MHz, DMSO-d₆): δ 4.21 (s, 2H, CH₂Cl), 6.76–7.34 (m, 9H, Ar-H), 10.23 (s, 1H, NH).
  • ¹³C NMR : δ 43.42 (CH₂Cl), 117.68–153.68 (aromatic carbons), 164.76 (C=O).
  • FT-IR : ν 1640 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (N-H stretch).
Table 2: Physicochemical Properties
Property Value
Molecular Weight 304.19 g/mol
Melting Point 168–170°C
Boiling Point 368.8°C (760 mmHg)
Solubility Ethanol, DMSO, DCM

Challenges and Limitations

  • Regioselectivity : Competing N- and O-alkylation during benzylation necessitates careful control of stoichiometry and reaction time.
  • Purification : The product’s high lipophilicity complicates column chromatography, making recrystallization the preferred purification method.
  • Moisture Sensitivity : Chloroacetyl chloride and benzyl bromide are moisture-sensitive, requiring anhydrous conditions throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit activity against certain bacterial strains and cancer cell lines .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to inhibit specific enzymes or receptors involved in disease pathways, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other materials with specific properties .

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Insecticidal Activity

Compound 2 [N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide] and Compound 3 [3-Amino-N-(4-Chlorophenyl)-4,6-Distyrylthieno[2,3-b]Pyridine-2-Carboxamide] (–5):

  • Structural Differences: Compound 2 features an open-chain pyridine-thioacetamide with a cyano group. Compound 3 is cyclized into a thienopyridine-carboxamide, lacking the cyano substituent.
  • Biological Activity: Compound 2 exhibits superior insecticidal activity against cowpea aphids (LC₅₀ = 0.28 µg/mL) compared to Compound 3 (LC₅₀ = 0.42 µg/mL) and the commercial insecticide acetamiprid (LC₅₀ = 0.34 µg/mL) . The cyano group and open-chain structure in Compound 2 are critical for enhanced bioactivity, likely due to improved binding to insect acetylcholine receptors .

N-Benzyl-2-Chloro-N-(4-Sulfamoylphenyl)Acetamide (3a) ():

  • Synthesis : Synthesized via chloroacetyl chloride and benzylamine-sulfonamide intermediates in DMF with triethylamine.
  • No direct bioactivity data are provided, but sulfonamide derivatives are often explored for antimicrobial applications.

Substituent Effects on Enzyme Inhibition

MAO-A/MAO-B and AChE/BChE Inhibitors ():

  • N-[5-(Acetyloxy)-2-(4-Chlorophenyl)-4-Oxo-4,5-Dihydropyrazolo[1,5-a]Quinoxalin-7-yl]Acetamide: Exhibits potent MAO-A inhibition (IC₅₀ = 0.028 µM) with 50-fold selectivity over MAO-B. The 4-chlorophenyl moiety enhances hydrophobic interactions with enzyme active sites.
  • Triazole-Benzothiazole Acetamides : Demonstrated dual inhibition of AChE and BChE, suggesting that heterocyclic appendages (e.g., triazole) improve binding affinity.

Comparison with Target Compound :
While the target compound lacks a heterocyclic system, its dual chloro-substitutions may similarly enhance interactions with enzymes or receptors through hydrophobic and electron-withdrawing effects.

Substituent-Driven Physicochemical Properties

2-Chloro-N-(4-Fluorobenzyl)Acetamide (–21):

  • Structural Feature : Replaces the 4-chlorophenyl group with 4-fluorobenzyl .
  • Impact : Fluorine’s electronegativity increases metabolic stability compared to chlorine, but reduces lipophilicity.

2-Chloro-N-(4-Cyanophenyl)Acetamide ():

  • Key Substituent: Cyano group at the para position.

Data Tables

Table 1: Comparative Bioactivity of Selected Acetamides

Compound Bioactivity (LC₅₀/IC₅₀) Key Substituents Application
Target Compound Not Reported N-Benzyl, 4-Chlorophenyl Potential Agrochemical
Compound 2 0.28 µg/mL Pyridine-thio, Cyano Insecticidal
MAO-A Inhibitor 0.028 µM 4-Chlorophenyl, Pyrazoloquinoxaline Neurological
2-Chloro-N-(4-Cyanophenyl)Acetamide Not Reported Cyano Synthetic Intermediate

Biological Activity

N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Molecular Formula : C16_{16}H15_{15}Cl2_{2}N\O
  • Molecular Weight : Approximately 287.72 g/mol
  • Functional Groups : The compound features a benzyl group, a chloro substituent, and a 4-chlorophenyl group attached to an acetamide moiety.

This specific combination of substituents enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Research indicates that this compound interacts with biological macromolecules, potentially affecting enzyme activity and receptor interactions. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential applications in anti-inflammatory and analgesic therapies.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing promising results:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits significant anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Analgesic Properties : The compound has shown potential as an analgesic agent, providing pain relief through its interaction with pain pathways.
  • Antimicrobial Effects : There are indications that this compound may possess antimicrobial properties. However, further research is necessary to elucidate its full pharmacological profile .

Comparative Analysis with Related Compounds

The unique structural features of this compound allow for comparisons with similar compounds. The following table highlights some related compounds and their biological activities:

Compound NameMolecular FormulaBiological ActivityUnique Features
N-benzyl-2-chloro-N-(3-fluorophenyl)acetamideC16_{16}H15_{15}ClFModerate antimicrobial activityDifferent fluorine position
2-Chloro-N-(4-fluorophenyl)acetamideC15_{15}H14_{14}ClFLower anti-inflammatory effectsLacks benzyl group
N-benzyl-2-fluoro-N-(4-chlorophenyl)acetamideC16_{16}H15_{15}ClFEnhanced cytotoxicityFluorine instead of chlorine

This comparison illustrates how variations in structure can significantly impact biological activity and pharmacological potential.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Anti-inflammatory Study : A study assessed the compound's effect on inflammation markers in animal models. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity Assessment : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential role in cancer therapy .
  • Antimicrobial Testing : Preliminary tests revealed that this compound showed activity against specific bacterial strains, warranting further investigation into its antimicrobial mechanisms .

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